molecular formula C14H11NO4 B1339083 2-(Phenylamino)terephthalic acid CAS No. 566155-75-7

2-(Phenylamino)terephthalic acid

Cat. No. B1339083
M. Wt: 257.24 g/mol
InChI Key: NGZJULVKWHXKMF-UHFFFAOYSA-N
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Description

2-(Phenylamino)terephthalic acid is a chemical compound with the molecular formula C14H11NO4 . It is used in various chemical reactions and has potential applications in different fields.


Synthesis Analysis

The synthesis of 2-(Phenylamino)terephthalic acid involves the hydrolysis of esters. The compound is dissolved in ethanol, and lithium hydroxide is added. The mixture is stirred at room temperature overnight. The next day, the solid is removed by filtration, and the filtrate is evaporated to dryness. The residue is dissolved in water, and the pH is adjusted to about 3-4 with hydrochloric acid. The precipitated solid is filtered, and the filter cake is washed and dried to give 2-anilinoterephthalate .


Molecular Structure Analysis

The molecular structure of 2-(Phenylamino)terephthalic acid consists of a total of 31 bonds, including 20 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 carboxylic acids (aromatic), 1 secondary amine (aromatic), and 2 hydroxyl groups .

Scientific Research Applications

Catalytic Applications

2-(Phenylamino)terephthalic acid and its derivatives, like amidoterephthalate copper complexes, have been used in catalysis. For instance, amidoterephthalate derivatives have been utilized as catalysts in the diastereoselective Henry reaction in aqueous mediums. These catalysts can be recycled without significant loss of activity, demonstrating efficiency and an environmentally friendly approach to catalysis (Karmakar, Hazra, Silva, & Pombeiro, 2014).

Sonochemical Studies

Terephthalate derivatives, including 2-(Phenylamino)terephthalic acid, are important in sonochemical studies. The terephthalate dosimeter, used for detecting hydroxyl radicals, involves reactions of these compounds under specific conditions, like radiolysis or sonolysis of water (Fang, Mark, & Sonntag, 1996).

Adsorption and Surface Chemistry

The adsorption characteristics of terephthalic acid on surfaces like alumina have been studied using techniques such as inelastic electron tunneling spectroscopy. This research helps in understanding the interaction of these acids with various surfaces, which is crucial in material science and surface chemistry (Kamata & Higo, 1984).

Drug Delivery Systems

Terephthalic acid derivatives are being explored in the field of drug delivery. Copolymers based on these acids have been studied as potential drug delivery systems, with research focusing on their hydrolysis behavior and drug-release profiles (Mahkam & Allahverdipoor, 2004).

Advanced Oxidation Processes

Studies have been conducted on the use of advanced oxidation processes for the destruction of terephthalic acid in wastewater. This research is significant in environmental engineering, especially for treating industrial wastewater containing these compounds (Thiruvenkatachari, Kwon, Jun, Balaji, Matheswaran, & Moon, 2007).

Microbial Degradation

The microbial degradation of terephthalic acid is an eco-friendly alternative to physical and chemical methods. Isolation of specific microbial strains that can degrade these compounds is a focus area, contributing to environmental biotechnology (Zhang, Sun, Wang, & Zhang, 2013).

Luminescence Sensing and Magnetism

Terephthalic acid derivatives have applications in luminescence sensing and magnetism. Research in this area has led to the development of novel coordination compounds that exhibit unique luminescent properties, useful in various technological applications (Gu et al., 2017).

Universal Anode Material

Terephthalic acid has been explored as a universal anode material in lithium-ion, sodium-ion, and potassium-ion batteries. This application is groundbreaking in the field of energy storage and battery technology (Wang et al., 2018).

Biomass Conversion

The conversion of terephthalic acid from biomass, such as lignin-based phenolic acids, is an area of research in sustainable chemistry. This process involves steps like hydrogenation and carboxylation, contributing to the development of bio-based materials (Bai et al., 2016).

properties

IUPAC Name

2-anilinoterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-13(17)9-6-7-11(14(18)19)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZJULVKWHXKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC(=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466236
Record name 5-phenylamino-terephthalic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylamino)terephthalic acid

CAS RN

566155-75-7
Record name 5-phenylamino-terephthalic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of compound 1A (4.56 g, 16.0 mmol) and lithium hydroxide monohydrate (2.0 g, 48.0 mmol) in MeOH (32 mL), THF (32 mL) and water (16 mL) was heated to reflux for 0.5 h. HPLC indicated that the reaction was complete. The organic solvents were removed under reduced pressure, and the aqueous residue was diluted with water. The pH was adjusted to 3.0 with 6N aqueous hydrochloric acid. The resulting precipitate was collected by vacuum filtration, rinsed with water and dried under reduced pressure to provide 3.95 g (96%) of 1B as a bright yellow solid. HPLC retention time=2.75 min. (Condition A) and LC/MS M++1=258+.
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JR Goodell, AA Madhok, H Hiasa… - Bioorganic & medicinal …, 2006 - Elsevier
… The resultant yellow precipitate (2-phenylamino-terephthalic acid) was then filtered and recrystallized from absolute ethanol/water. Yield: 64.7%; 1 H NMR (300 MHz, CDCl 3 ) δ 7.09 (t, …
JR Goodell, F Puig-Basagoiti, BM Forshey… - Journal of medicinal …, 2006 - ACS Publications
… The resultant yellow precipitate (2-phenylamino-terephthalic acid) was then filtered and recrystallized from absolute ethanol/water. Yield = 64.7%; 1 H NMR (300 MHz, CDCl 3 ) δ 7.09 (t…
Number of citations: 173 0-pubs-acs-org.brum.beds.ac.uk
JR Goodell, B Svensson… - Journal of chemical …, 2006 - ACS Publications
… The resultant yellow precipitate (2-phenylamino-terephthalic acid) was then filtered and recrystallized from absolute ethanol/water. Yield ∼ 43.1%. H NMR (300 MHz, DMSO-d 6 ): δ …
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk
R Prakash, DW Goodlett, S Varghese, J Andrys… - Bioorganic & Medicinal …, 2023 - Elsevier
Small molecule NSC243928 binds with LY6K, a potential target for the treatment of triple-negative breast cancer, and induces cancer cell death with an unclear mechanism. We have …
Y Bretonniere, MJ Cann, D Parker… - Organic & Biomolecular …, 2004 - pubs.rsc.org
A series of cationic, zwitterionic and anionic macrocyclic europium complexes has been prepared incorporating a N or C- linked acridone chromophore that allows sensitisation of Eu …
Number of citations: 154 0-pubs-rsc-org.brum.beds.ac.uk
LA Howell, A Howman, MA O'Connell, A Mueller… - Bioorganic & medicinal …, 2009 - Elsevier
… (Scheme 2).3, 16 For example, aniline reacted with 2-bromoterephthalic acid 11 under Jourdan–Ullmann conditions (Cu, CuI, Py, 100 C, 53%) to give 2-phenylamino terephthalic acid …

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